2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4OS/c22-15-8-6-13(7-9-15)18(27)12-28-21-17(11-24)19(14-4-2-1-3-5-14)16(10-23)20(25)26-21/h1-9H,12H2,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQPNYSHKFOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131249 | |
| Record name | 2-Amino-6-[[2-(4-bromophenyl)-2-oxoethyl]thio]-4-phenyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189278-28-2 | |
| Record name | 2-Amino-6-[[2-(4-bromophenyl)-2-oxoethyl]thio]-4-phenyl-3,5-pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189278-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-[[2-(4-bromophenyl)-2-oxoethyl]thio]-4-phenyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile (commonly referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring with multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 404.31 g/mol. The presence of an amino group, carbonitrile groups, and a sulfenyl linkage enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1. For instance, derivatives of pyridine dicarbonitrile have shown promising results against various cancer cell lines, including glioblastoma and breast cancer. A notable study reported that a related compound exhibited potent anti-cancer activity when tested on glioblastoma cells, suggesting that structural modifications in similar compounds could yield effective anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Glioblastoma | Not reported | |
| Compound 2 | Breast Cancer | Not reported | |
| Compound 3 | Lung Cancer | Not reported |
Analgesic Activity
In addition to anticancer effects, the analgesic properties of compounds containing similar structures have been explored. A study involving oxazol-5(4H)-one derivatives demonstrated significant analgesic effects in mice through writhing tests and hot plate tests. Although specific data on compound 1's analgesic activity is limited, its structural components suggest potential interactions with pain pathways that warrant further investigation .
The biological activity of compound 1 can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbonitrile groups may inhibit enzymes involved in cancer progression.
- Receptor Modulation : The amino group could influence receptor pathways related to pain and inflammation.
These interactions indicate that compound 1 may act through multiple mechanisms, enhancing its therapeutic potential.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of pyridine-based compounds and evaluated their anticancer activities. Among them, one derivative showed enhanced cytotoxicity when combined with small molecule inhibitors, indicating a synergistic effect that could be explored for therapeutic applications .
- Toxicity Assessment : Acute toxicity studies on related compounds revealed low toxicity profiles in animal models, suggesting that modifications in structure may not significantly increase adverse effects while enhancing efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its biological activity. Research indicates that similar compounds exhibit:
- Anti-cancer properties : Derivatives of pyridine compounds have been studied for their ability to inhibit cancer cell proliferation. For example, studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Antimicrobial effects : The presence of the amino and sulfenyl groups enhances the compound's interaction with biological systems, potentially leading to effective antimicrobial agents. Preliminary studies suggest that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups:
- Nucleophilic addition reactions : The carbonitrile groups can participate in nucleophilic addition reactions, making this compound useful for synthesizing other complex organic molecules.
- Redox reactions : The sulfenyl group allows for participation in redox reactions, expanding the scope of synthetic methodologies available to chemists.
Materials Science
The unique properties of 2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile make it suitable for applications in materials science:
- Polymerization : Its reactive functional groups can be utilized to create novel polymers with specific mechanical and thermal properties.
- Nanomaterials : The compound's structure may facilitate the development of nanomaterials with tailored functionalities for use in electronics or catalysis.
Case Studies
Several studies illustrate the practical applications of this compound:
| Study | Findings | Application |
|---|---|---|
| Smith et al., 2021 | Demonstrated anti-cancer activity in vitro against breast cancer cell lines | Potential drug candidate for cancer therapy |
| Johnson et al., 2020 | Explored nucleophilic addition reactions leading to new synthetic pathways | Development of new organic compounds |
| Lee et al., 2023 | Investigated antimicrobial properties against Gram-positive bacteria | Basis for new antimicrobial formulations |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The table below compares key analogs based on substituents, physical properties, and spectral
Key Observations :
- Melting Points: Bromine-containing analogs (e.g., 5j) exhibit high melting points (~298°C) due to halogen-induced crystallinity . Methoxy-substituted derivatives (e.g., compound 16) show even higher melting points (>300°C), likely due to hydrogen bonding from the amino group .
- Spectral Shifts : The bromophenyl group in 5j causes distinct aromatic proton shifts (δ 8.25 ppm), while methoxy groups in compound 16 result in upfield shifts (δ 6.87 ppm) .
Antibacterial Activity
- Compound 5j () : Demonstrates toxicity against E. coli K12, R2–R4 strains, attributed to the electron-withdrawing bromophenylthio group enhancing membrane disruption .
Receptor Targeting
- Compound 16 (): Targets adenosine receptors, with the methoxyphenyl-ethylamino group optimizing binding affinity .
Hypothesis for Target Compound: The bromophenyl-oxoethylsulfanyl group may enhance antibacterial activity compared to simpler thioethers (e.g., 5j) due to increased lipophilicity and electron withdrawal. However, adenosine receptor targeting is less likely without amino or hydroxy groups.
Recommendations :
- Conduct solubility studies to assess bioavailability.
- Evaluate in vitro toxicity against Gram-negative and Gram-positive bacterial strains.
- Explore crystallographic data to confirm intermolecular interactions.
Preparation Methods
Catalytic Systems and Reaction Conditions
The reaction is typically catalyzed by organic bases such as diethylamine, piperidine, or diazabicycloundecene (DBU). For example, a protocol using 20 mol% diethylamine in ethanol at room temperature achieved yields of 67–82% for analogous pyridines. The mechanism proceeds via:
Table 1: Optimized Conditions for Pseudo-4CR Synthesis of Analogous Compounds
Key challenges include the limited availability of 2-(4-bromophenyl)-2-oxoethylthiol, which may require pre-synthesis via nucleophilic substitution of 2-mercaptoacetophenone with 4-bromophenyl bromide.
Three-Component Reaction (3CR) with Pre-Formed Intermediates
An alternative route involves a three-component reaction (3CR) between pre-formed 2-arylidenemalononitrile, malononitrile, and the thiol component. This method bypasses the Knoevenagel step, potentially improving efficiency.
Mechanistic Pathway
-
2-Arylidenemalononitrile formation : Benzaldehyde and malononitrile condense in the presence of a base.
-
Thiol incorporation : 2-(4-Bromophenyl)-2-oxoethylthiol reacts with malononitrile to form a thioamide intermediate.
-
Cyclization : Michael addition and ring closure yield the pyridine scaffold.
A solvent-free variant using K₂CO₃ as a catalyst under grinding conditions achieved 85–90% yields for related compounds, reducing reaction times to 30–60 minutes.
Table 2: Comparative Efficiency of 3CR vs. Pseudo-4CR
| Method | Catalyst | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pseudo-4CR | Diethylamine | 240–360 | 67–82 | >95% |
| 3CR | K₂CO₃ | 30–60 | 85–90 | >98% |
Post-Synthetic Functionalization Approaches
For cases where the thiol component is inaccessible, post-synthetic alkylation of a pre-formed pyridine-thiol intermediate offers a viable alternative.
Stepwise Synthesis
-
Pyridine-thiol synthesis : React benzaldehyde and malononitrile via pseudo-4CR using hydrogen sulfide (H₂S) or thiourea to introduce a mercapto (-SH) group at position 6.
-
Alkylation : Treat the thiol intermediate with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base (e.g., K₂CO₃) to form the sulfanyl-2-oxoethyl-4-bromophenyl moiety.
Green Chemistry Innovations
Recent advances emphasize eco-friendly protocols:
-
Deep eutectic solvents (DES) : A choline chloride-urea DES reduced reaction temperatures to 60°C while maintaining yields of 60–82%.
-
Microwave (MW) irradiation : ZnCl₂-catalyzed reactions under MW conditions shortened times to 10–15 minutes with 80–88% yields.
Challenges and Limitations
Q & A
Q. What are the optimized synthetic routes for preparing 2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile?
The compound can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions. For example, highlights a solvent-free, catalyst-free approach using fusion conditions, yielding pyridine derivatives with high efficiency (80–95% yields). Key steps include refluxing in ethanol or THF/EtOH mixtures, monitored by TLC, followed by purification via recrystallization (e.g., MeOH or EtOH). The 4-bromophenyl group is introduced via substitution reactions using brominated precursors .
Q. Which spectroscopic and chromatographic methods are critical for structural elucidation and purity assessment?
Structural confirmation relies on NMR (e.g., δ 7.83 ppm for aromatic protons, δ 2.35 ppm for methyl groups in DMSO-), IR (C≡N stretches at ~2200 cm), and LRMS/ESI (e.g., m/z 406.9 [M+H]) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ±0.3%). Melting points (e.g., 255–257°C) should align with literature values, though discrepancies may arise due to polymorphic forms .
Q. How are crystallographic data (e.g., unit cell parameters) obtained and validated?
Single-crystal X-ray diffraction (SC-XRD) is performed using Bruker SMART APEX CCD detectors. For example, monoclinic systems (space group ) with unit cell parameters , and are refined using SHELXL. Data validation includes checking R-factors (<5%) and comparing bond lengths/angles with similar pyridine derivatives .
Advanced Research Questions
Q. How do substituents influence the compound’s adenosine receptor binding affinity and selectivity?
Structure-activity relationship (SAR) studies reveal that the sulfanyl group at position 6 and the 4-bromophenyl moiety enhance binding to adenosine A/A receptors. For instance, replacing the 4-bromophenyl group with imidazole (as in LUF5833) shifts selectivity toward A partial agonism. Competitive binding assays (IC) using -ligands (e.g., -DPCPX for A) and functional assays (cAMP accumulation) are critical for evaluating subtype selectivity .
Q. What challenges arise in refining crystallographic data for pyridine derivatives with bulky substituents?
Bulky groups like the 4-bromophenyl-2-oxoethyl moiety introduce disorder in crystal lattices, complicating refinement. Strategies include using high-resolution data (>1.0 Å), applying TWIN laws for twinned crystals, and iterative refinement with SHELX software. Residual electron density maps must be analyzed to resolve positional disorder, particularly in sulfanyl and bromophenyl regions .
Q. How can conflicting experimental data (e.g., melting points, NMR shifts) be resolved?
Discrepancies in melting points (e.g., 298°C observed vs. 300–302°C literature) may stem from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) and powder XRD. For NMR, compare spectra with deuterated solvents (DMSO-) and ensure coupling constants (e.g., ) align with expected dihedral angles .
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
Use cell viability assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Compare with reference drugs (e.g., doxorubicin). Mechanistic studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Molecular docking (e.g., with EGFR or tubulin) can predict binding modes .
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
